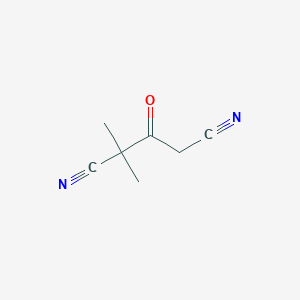

2,2-Dimethyl-3-oxopentanedinitrile

Description

This structure confers unique reactivity, particularly in cyclization and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxopentanedinitrile |

InChI |

InChI=1S/C7H8N2O/c1-7(2,5-9)6(10)3-4-8/h3H2,1-2H3 |

InChI Key |

YKGZFLFDDRRNNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

| Property | 2,2-Dimethyl-3-oxopentanedinitrile (Hypothetical) | 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile |

|---|---|---|---|

| CAS Number | Not provided | 1024671-38-2 | 158262-76-1 |

| Molecular Formula | C₈H₁₀N₂O (hypothetical) | C₁₅H₁₇ClN₂OS | C₁₅H₁₆N₂OS |

| Molar Mass (g/mol) | ~166.18 | 308.83 | 280.37 |

| Key Substituents | Two nitrile groups, 2,2-dimethyl, 3-oxo | Chlorophenylamino, methylsulfanyl, 4,4-dimethyl, 3-oxo | Benzothiazolylidene, 4,4-dimethyl, 3-oxo |

| Structural Features | Linear dinitrile with ketone | Enamine-thioether hybrid with aromatic chlorine | Benzothiazole-fused enone system |

| Potential Applications | Synthetic intermediates, polymerization monomers | Antimicrobial or agrochemical precursors (due to chlorophenyl and thioether motifs) | Fluorescent dyes or bioactive molecules (benzothiazole derivatives) |

Key Findings:

Substituent-Driven Reactivity: The chlorophenylamino group in CAS 1024671-38-2 introduces steric bulk and electronic effects (via chlorine’s electronegativity), which may enhance stability in polar solvents or modulate biological activity .

Functional Group Synergy: Both analogs retain the 4,4-dimethyl-3-oxo backbone, which likely stabilizes enol tautomers and facilitates Michael additions or cyclocondensations. The methylsulfanyl group in CAS 1024671-38-2 could act as a leaving group or participate in thiol-disulfide exchange reactions, broadening its utility in dynamic covalent chemistry .

Molecular Weight and Complexity :

- The benzothiazole-containing analog (CAS 158262-76-1) has a lower molar mass (280.37 g/mol) compared to the chlorophenyl derivative (308.83 g/mol), suggesting differences in solubility and bioavailability .

Research Implications and Limitations

- Chlorophenyl Derivatives : Likely prioritized for pesticidal or medicinal applications due to halogen-bonding capabilities .

- Benzothiazole Derivatives : Often explored in materials science (e.g., organic semiconductors) or as protease inhibitors .

Limitations:

- No direct spectral or thermodynamic data (e.g., melting points, NMR shifts) are available for the target compound.

- The evidence focuses on synthetic intermediates rather than end-use applications.

Preparation Methods

Reaction of Carboxylic Acid Esters with Nitriles

A widely cited method involves the reaction of carboxylic acid esters with nitriles in the presence of sodium hydride (NaH). For example, methyl pivalate reacts with acetonitrile under controlled conditions:

-

Reagents : Methyl pivalate (1.0 equiv), acetonitrile (2.1 equiv), NaH (80% suspension in white oil).

-

Conditions : Toluene solvent, 85°C, 6-hour reaction time.

-

Workup : Acidification with HCl to pH 2, yielding 2,2-dimethyl-3-oxopentanenitrile.

-

Yield : 94% (68.6 kg scale).

Mechanism :

-

Deprotonation of the nitrile by NaH generates a nucleophilic cyanide ion.

-

Nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate.

-

Elimination of methanol produces the 3-oxonitrile product.

Table 1 : Optimization of NaH-Mediated Reactions

| Nitrile Source | Ester | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | Methyl pivalate | 85 | 94 | |

| Propionitrile | Methyl pivalate | 90 | 81.2 | |

| n-Butyronitrile | Methyl pivalate | 90 | 65 |

Condensation with Aldehydes and Malononitrile

Knoevenagel-Type Condensation

This method employs aldehydes and malononitrile under basic conditions to form α,β-unsaturated dinitriles, followed by ketone functionalization.

-

Reagents : Benzaldehyde (1.0 equiv), malononitrile (1.2 equiv), piperidine catalyst.

-

Conditions : Ethanol solvent, reflux for 4 hours.

-

Modification : Subsequent oxidation of the α-position introduces the ketone group.

-

Yield : 70–85% (dependent on aldehyde substituents).

Limitations : Requires stringent control of oxidation steps to avoid over-oxidation.

Boron-Catalyzed Cyanation

Hydroboration-Cyanation Sequence

A novel approach uses hydroboration reagents (e.g., H-B-9-BBN) to facilitate cyanation of α,β-unsaturated ketones.

-

Reagents : (E)-Benzylidenepinacolone (1.0 equiv), H-B-9-BBN (0.15 equiv), N-cyano-N-phenyl-p-toluenesulfonamide (1.5 equiv).

-

Conditions : THF solvent, 0°C to room temperature, 12-hour reaction.

-

Yield : 49% after recrystallization.

Catalytic Methods for Industrial Scaling

Titanium Alkoxide-Catalyzed Cleavage

Titanium-based catalysts (e.g., Ti(OiPr)₄) promote efficient cleavage of intermediates to yield the target compound.

-

Reagents : Ethyl ester intermediate (1.0 equiv), Ti(OiPr)₄ (5 mol%).

-

Conditions : Dichloromethane solvent, 25°C, 2-hour reaction.

-

Yield : 88% (282 mg scale).

Table 2 : Catalytic Efficiency Comparison

| Catalyst | Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| Ti(OiPr)₄ | Ethyl 3-oxobutanoate | 2 | 88 |

| NaH | Methyl pivalate | 6 | 94 |

| H-B-9-BBN | α,β-Unsaturated ketones | 12 | 49 |

Challenges and Optimization Strategies

By-Product Formation

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-oxopentanedinitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting from nitrile-containing precursors. Key steps include:

- Aldol condensation : To form the ketone backbone under controlled pH and temperature (e.g., 50–70°C).

- Nitrile functionalization : Via nucleophilic substitution or Michael addition, requiring anhydrous conditions to avoid hydrolysis .

- Yield optimization : Use fractional factorial design (FFD) experiments to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2,2-Dimethyl-3-oxopentanedinitrile?

- NMR spectroscopy : - and -NMR to confirm the ketone and nitrile groups. The deshielded carbonyl carbon at ~200 ppm is diagnostic .

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .

- HPLC-MS : For purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients to resolve byproducts .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of 2,2-Dimethyl-3-oxopentanedinitrile in nucleophilic environments?

- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the nitrile or ketone groups. For instance, calculate activation energies for cyanide displacement reactions to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering reaction kinetics .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Q. How should researchers address contradictory data in studies of 2,2-Dimethyl-3-oxopentanedinitrile’s stability under varying pH conditions?

- Root-cause analysis : Use Design of Experiments (DoE) to isolate variables. For example, a Plackett-Burman design can identify whether pH, temperature, or light exposure drives degradation .

- Degradation profiling : Employ LC-MS to identify decomposition products. Acidic conditions may hydrolyze nitriles to amides, while basic conditions favor ketone oxidation .

- Statistical reconciliation : Apply multivariate regression to resolve discrepancies between theoretical and observed stability thresholds .

Q. What strategies are effective for studying the compound’s bioactivity without commercial assay kits?

- In-house assay design : Use fluorescence-based probes to track interactions with biological targets (e.g., thiol-containing enzymes). For example, monitor quenching of dansyl chloride fluorescence upon binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins like serum albumin, focusing on entropy-driven interactions due to hydrophobic nitrile groups .

- Control experiments : Include structurally similar analogs (e.g., 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile) to differentiate nonspecific binding from target-specific effects .

Methodological Considerations for Experimental Design

Q. How to design a robust study for optimizing catalytic asymmetric reactions involving 2,2-Dimethyl-3-oxopentanedinitrile?

- Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) in asymmetric Henry reactions. Use enantiomeric excess (ee) as the response variable .

- Response Surface Methodology (RSM) : Model interactions between catalyst loading, solvent, and temperature. Central Composite Designs (CCD) are ideal for non-linear optimization .

- Scale-up challenges : Evaluate mass transfer limitations in batch reactors using dimensionless numbers (e.g., Damköhler number) to maintain ee during scale-up .

Q. What advanced techniques validate the compound’s solid-state structure and polymorphism?

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the diketone-nitrile framework. Compare with DFT-optimized geometries .

- DSC/TGA : Identify polymorphic transitions via endothermic peaks. For example, a melting point shift from 120°C to 135°C may indicate a new crystalline form .

- Pair Distribution Function (PDF) analysis : For amorphous phases, use synchrotron X-ray scattering to study short-range order .

Data Interpretation and Reporting Guidelines

Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?

- Error source mapping : Identify whether deviations arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or unaccounted solvent effects .

- Sensitivity analysis : Vary input parameters (e.g., dielectric constant) in computational models to match experimental kinetics .

- Transparent reporting : Use the FAIR data principles (Findable, Accessible, Interoperable, Reusable) to document all assumptions and raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.